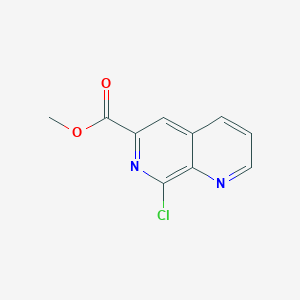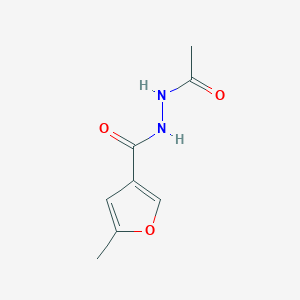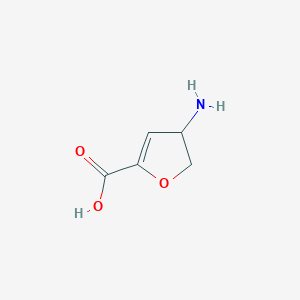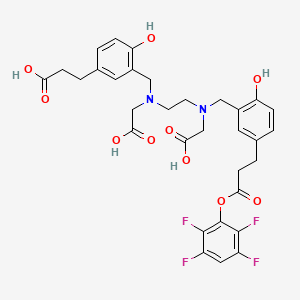![molecular formula C7H10N4O2 B12864890 2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-5-yl)acetic acid](/img/structure/B12864890.png)
2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-5-yl)acetic acid is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound features a unique structure that combines a tetrazole ring fused with a pyridine ring, making it a valuable scaffold for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-5-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with sodium azide and a suitable electrophile to form the tetrazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-5-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-5-yl)acetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of amino acids, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-yn-1-yl)amino]-1H-pyrazole-4-carbonitrile
- 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzoic acid
Uniqueness
2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-5-yl)acetic acid stands out due to its unique combination of a tetrazole and pyridine ring. This structure provides distinct chemical properties and biological activities compared to other similar compounds.
Propiedades
Fórmula molecular |
C7H10N4O2 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
2-(5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridin-5-yl)acetic acid |
InChI |
InChI=1S/C7H10N4O2/c12-7(13)4-5-2-1-3-6-8-9-10-11(5)6/h5H,1-4H2,(H,12,13) |
Clave InChI |
GVTHMPCSEPTMMT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N2C(=NN=N2)C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6R,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12864809.png)









![3H-Cyclopenta[B]benzofuran](/img/structure/B12864874.png)
![6-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B12864881.png)

